molecular formula C12H15NO4 B3281640 (R)-N-Benzylglutamic acid CAS No. 73914-82-6

(R)-N-Benzylglutamic acid

Cat. No. B3281640
CAS RN: 73914-82-6
M. Wt: 237.25 g/mol
InChI Key: IHSNQUNHINYDDN-SNVBAGLBSA-N
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Description

(R)-N-Benzylglutamic acid, also known as (R)-N-Benzylglutamate or (R)-N-Benzylglutamic acid hydrochloride, is a chiral amino acid derivative that has been widely used in scientific research. It is a non-proteinogenic amino acid that has a benzyl group attached to the alpha-carbon of glutamic acid. This modification of glutamic acid makes (R)-N-Benzylglutamic acid a useful tool in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of (R)-N-Benzylglutamic acid is related to its ability to mimic the structure of glutamate. Glutamate is a neurotransmitter that binds to receptors in the brain and is involved in various physiological processes such as learning and memory. (R)-N-Benzylglutamic acid can bind to these same receptors and activate them, leading to similar physiological effects.
Biochemical and Physiological Effects:
(R)-N-Benzylglutamic acid has been shown to have various biochemical and physiological effects. It has been found to enhance the release of dopamine, a neurotransmitter involved in reward and motivation, in the brain. It has also been shown to increase the activity of glutamate transporters, leading to increased uptake of glutamate into cells.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-N-Benzylglutamic acid in lab experiments is its ability to mimic the structure of glutamate. This allows researchers to study the function and regulation of glutamate receptors and transporters. However, one limitation is that (R)-N-Benzylglutamic acid is not a natural amino acid and may not accurately represent the function of glutamate in the body.

Future Directions

There are many potential future directions for the use of (R)-N-Benzylglutamic acid in scientific research. One area of interest is the study of the role of glutamate transporters in various neurological disorders such as Alzheimer's disease and epilepsy. Another potential direction is the development of new drugs that target glutamate receptors and transporters, which could have therapeutic applications in the treatment of various neurological and psychiatric disorders.
In conclusion, (R)-N-Benzylglutamic acid is a useful tool in scientific research for studying the function and regulation of glutamate receptors and transporters. Its ability to mimic the structure of glutamate makes it a valuable substrate for studying these processes. While there are limitations to its use, there are many potential future directions for the study of (R)-N-Benzylglutamic acid in various neurological and psychiatric disorders.

Scientific Research Applications

(R)-N-Benzylglutamic acid has been used in various scientific research applications. One of the most common uses is as a substrate for glutamate transporters. These transporters are responsible for the uptake of glutamate, an important neurotransmitter, from the extracellular space into cells. By using (R)-N-Benzylglutamic acid as a substrate, researchers can study the function and regulation of these transporters.

properties

IUPAC Name

(2R)-2-(benzylamino)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNQUNHINYDDN-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703652
Record name N-Benzyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Benzylglutamic acid

CAS RN

73914-82-6
Record name N-Benzyl-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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